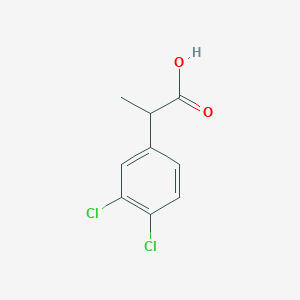

2-(3,4-Dichlorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAPFNPRLYFXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280772 | |

| Record name | 3,4-Dichloro-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-22-2 | |

| Record name | 3,4-Dichloro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Total Synthesis Strategies

The construction of the 2-(3,4-dichlorophenyl)propanoic acid framework involves creating a key carbon-carbon bond between the dichlorinated aromatic ring and the propanoic acid moiety. Both classical and modern methods have been developed for this class of compounds, often with a focus on controlling stereochemistry at the chiral center.

Diastereoselective and Enantioselective Approaches

The biological activity of many 2-arylpropionic acids (profens) resides primarily in one enantiomer, making enantioselective synthesis a critical goal.

Enzymatic Kinetic Resolution: A prominent green chemistry approach for obtaining enantiomerically pure 2-arylpropionic acids is through enzymatic kinetic resolution. This method often involves the use of esterases or lipases to selectively hydrolyze one enantiomer of a racemic ester precursor. nih.govfrontiersin.org For instance, bacterial esterases from the bHSL family have been identified and engineered to resolve racemic ethyl 2-arylpropionates. nih.govfrontiersin.org In a typical process, a racemic ester of this compound would be subjected to hydrolysis by a stereoselective esterase. The enzyme would preferentially catalyze the hydrolysis of one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (S)-ester) unreacted. These can then be separated. Whole-cell catalysis, utilizing microorganisms that express the desired enzyme, offers an efficient and stable alternative to using isolated enzymes. frontiersin.org

Asymmetric Conjugate Addition: Asymmetric carbon-carbon bond formation via conjugate addition is a powerful strategy for setting the stereocenter during the synthesis. Methods involving the addition of chiral organometallic reagents to α,β-unsaturated acceptors have been developed. For related compounds, the (-)-sparteine (B7772259) mediated lithiation of N-Boc-protected benzylic amines, followed by conjugate addition to nitroalkenes, has been shown to produce highly enantioenriched products with excellent diastereoselectivity. elsevierpure.com A similar strategy could be envisioned for this compound, where a chiral organometallic derivative of 3,4-dichlorotoluene (B105583) is added to a suitable three-carbon synthon.

The following table summarizes key aspects of these enantioselective strategies.

Table 1: Enantioselective Synthetic Strategies for 2-Arylpropionic Acids

| Strategy | Key Reagent/Catalyst | Principle | Advantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Esterase / Lipase | Selective hydrolysis of one enantiomer of a racemic ester. nih.govfrontiersin.org | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Asymmetric Conjugate Addition | Chiral Ligand (e.g., (-)-sparteine) with Organolithium Reagent | Stereocontrolled addition of an aryl nucleophile to an achiral precursor. elsevierpure.com | Direct formation of the chiral center, high diastereoselectivity. |

Photochemical Routes for Carbon-Carbon Bond Formation

Modern synthetic chemistry has increasingly turned to photochemical methods to forge carbon-carbon bonds under mild conditions. These routes often proceed via radical intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis can be harnessed to generate carbon-centered radicals for cross-coupling reactions. One approach involves the photoexcitation of 4-alkyl-1,4-dihydropyridines, which can then generate C(sp³)-centered radicals without an external photocatalyst. nih.gov This strategy could potentially be applied to couple a radical derived from a propionate (B1217596) precursor with a dichlorophenyl-containing species.

Another advanced method is amide-directed C-C bond formation, where a photoredox-catalyzed oxidation of a nitrogen-hydrogen bond can lead to selective C-H activation at a remote, unactivated sp³ position. nih.gov This allows for the coupling of the resulting radical with alkenes, providing a pathway to complex molecules from simple starting materials. nih.gov While direct application to this compound is not explicitly reported, the principles demonstrate the potential for novel synthetic designs. These methods highlight a shift towards using light energy to overcome activation barriers in C-C bond formation. nih.govnih.gov

Functional Group Interconversions and Derivatization

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives such as esters and amides.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through various methods.

Steglich Esterification: This classic and mild method uses a carbodiimide (B86325) coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This technique is highly efficient for forming ester bonds, even with sterically hindered alcohols. nih.gov

Tin(II) Chloride Catalysis: A one-pot synthesis can convert carboxylic acids to esters by first generating the acid chloride in situ using α,α-dichlorodiphenylmethane and a SnCl₂ catalyst, followed by reaction with an alcohol. organic-chemistry.org This process is efficient and provides high yields under mild conditions. organic-chemistry.org

Amidation: The synthesis of amides from this compound is equally important for creating analogues with potentially different biological properties.

Coupling Reagent-Mediated Amidation: Similar to esterification, standard peptide coupling reagents (e.g., EDC, TCT) can be used to activate the carboxylic acid, which then reacts with a primary or secondary amine to form the amide bond. researchgate.net

Direct Synthesis from Isocyanates: A direct route to anilide derivatives involves the reaction of a carboxylic acid with an isocyanate at elevated temperatures. For example, propionic acid reacts with 3,4-dichlorophenylisocyanate at around 150 °C to form propionic acid 3,4-dichloroanilide in high purity after distillation of the excess acid. google.com

The following table outlines common derivatization reactions.

Table 2: Representative Esterification and Amidation Methods

| Reaction | Reagents | Conditions | Product Type |

|---|---|---|---|

| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Neutral, mild conditions nih.gov | Ester |

| Tin-Catalyzed Esterification | α,α-dichlorodiphenylmethane, SnCl₂, Alcohol | One-pot, mild conditions organic-chemistry.org | Ester |

| Amidation | EDC, Amine | Standard coupling conditions researchgate.net | Amide |

| Isocyanate Reaction | 3,4-Dichlorophenylisocyanate | High temperature (~150 °C) google.com | N-(3,4-Dichlorophenyl)propanamide |

Regioselective and Stereoselective Functionalization

Further functionalization of the this compound molecule can be directed to either the aromatic ring or the chiral center.

Regioselective Aromatic Substitution: The 3,4-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. The directing effects of the substituents (two chloro groups and an alkyl group) would guide any incoming electrophile. The position ortho to the propanoic acid group (C5) and the position ortho to the chlorine at C4 (C5) are the most likely sites for substitution, although harsh conditions would be required.

Stereoselective Functionalization: Reactions targeting the chiral center (C2) must be controlled to avoid racemization or to achieve stereoinversion. For instance, derivatization of the carboxylic acid to an acid chloride with reagents like thionyl chloride can proceed with retention of configuration under carefully controlled conditions. Subsequent reactions with nucleophiles can then occur stereospecifically. Developing reactions that allow for the selective functionalization of one position without affecting others is a key challenge in synthetic chemistry. rsc.org

Green Chemistry Principles in Compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and improve efficiency. mdpi.com

Biocatalysis: As mentioned in section 2.1.1, the use of enzymes for kinetic resolution is a prime example of green chemistry. nih.govfrontiersin.org It avoids harsh chemicals and high temperatures, operates in aqueous media, and produces highly pure products.

One-Pot and Tandem Reactions: Synthesizing complex molecules in a sequential, one-pot process minimizes waste from purification of intermediates, reduces solvent usage, and saves energy. mdpi.com A palladium-catalyzed two-step, one-pot procedure for synthesizing 2-aryl propionic acids from aryl bromides and ethylene (B1197577) exemplifies this approach, combining a Heck reaction and a hydroxycarbonylation in a single vessel. mdpi.com

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com While organic substrates may have low solubility, techniques like phase-transfer catalysis or the use of co-solvents can overcome this limitation. mdpi.com Visible-light-mediated reactions can also be performed in aqueous conditions, further enhancing the green profile of a synthesis. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. Catalytic approaches, such as the palladium-catalyzed synthesis of profens, are inherently more atom-economical than stoichiometric methods. mdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective.

Catalytic and Atom-Economical Processes

Catalytic processes are fundamental to modern, sustainable chemical synthesis. They offer pathways that operate under milder conditions, exhibit high selectivity, and minimize waste by using sub-stoichiometric amounts of a catalyst to perform transformations. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and produce less waste. researchgate.net

Palladium-Catalyzed Carbonylation

A prominent atom-economical method for the synthesis of 2-arylpropanoic acids is palladium-catalyzed carbonylation. mdpi.comunipr.it This approach typically involves the reaction of an aryl halide or a benzylic alcohol with carbon monoxide in the presence of a palladium catalyst. For the synthesis of this compound, a hypothetical catalytic cycle could start with a precursor such as 1,2-dichloro-4-(1-hydroxyethyl)benzene or 1,2-dichloro-4-(1-chloroethyl)benzene.

The carbonylation of benzylic alcohols, in particular, represents a highly efficient route. Palladium iodide (PdI₂) based catalysts have shown significant efficacy in various carbonylation reactions. unipr.it The process involves the insertion of a carbonyl group directly from carbon monoxide gas or a CO surrogate, followed by hydrolysis to yield the carboxylic acid. This method circumvents the need for organometallic reagents like Grignard reagents, which are used in more traditional, lower atom-economy syntheses.

Table 1: Theoretical Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Classical Grignard Route | 1,2-dichloro-4-(1-chloroethyl)benzene, Mg, CO₂, H₃O⁺ | MgCl₂, H₂O | ~70% |

| Pd-Catalyzed Carbonylation | 1,2-dichloro-4-(1-hydroxyethyl)benzene, CO | None (in ideal reaction) | 100% (for carbonylation step) |

Phase-Transfer Catalysis

Another advanced catalytic method involves the methylation of an arylacetonitrile precursor using a phase-transfer catalyst (PTC). This strategy has been successfully employed for the synthesis of other profen drugs. nih.gov The synthesis of this compound via this method would begin with (3,4-dichlorophenyl)acetonitrile. The reaction proceeds by methylation at the alpha-carbon under biphasic conditions, facilitated by a PTC like a quaternary ammonium (B1175870) salt. The resulting 2-(3,4-dichlorophenyl)propionitrile is then hydrolyzed to the final carboxylic acid. This method is advantageous as it avoids harsh reaction conditions and the use of expensive or hazardous reagents, while the catalyst operates efficiently at the interface of two immiscible phases.

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a primary goal in green chemistry to reduce environmental impact and operational hazards. Solvent-free, or neat, reactions can lead to higher efficiency, faster reaction times, and simplified purification processes. chemrxiv.org Microwave irradiation is often coupled with solvent-free conditions to provide rapid and uniform heating, further accelerating chemical transformations. msu.edu

Willgerodt-Kindler Reaction under Microwave Irradiation

The Willgerodt-Kindler reaction provides a pathway to synthesize aryl-substituted acids from aryl alkyl ketones. wikipedia.orgorganic-chemistry.org For the target molecule, the starting material would be 3',4'-dichloroacetophenone. In the Kindler modification, the ketone is heated with elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide—in this case, N-[2-(3,4-dichlorophenyl)ethanethioyl]morpholine. msu.edu This intermediate can then be hydrolyzed to yield this compound.

This reaction is particularly amenable to solvent-free conditions, where the neat reactants are mixed and heated. The application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields for the Willgerodt-Kindler reaction of various substituted acetophenones. msu.edu

Table 2: Example of Microwave-Assisted Willgerodt-Kindler Reaction Conditions

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Sulfur, Morpholine | Microwave, Neat | Phenylthioacetomorpholide | 81% | msu.edu |

| 4'-Chloroacetophenone | Sulfur, Morpholine | Microwave, Neat | (4-Chlorophenyl)thioacetomorpholide | 74% | msu.edu |

This solvent-free approach offers a significant improvement over traditional methods that require high-boiling point solvents and long reaction times. scispace.com The direct use of microwave energy provides a more efficient heat transfer mechanism, leading to enhanced reaction rates and cleaner product formation.

Fundamental Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reaction Pathways

The presence of both an electron-rich aromatic ring (acting as a nucleophile) and an electron-deficient carbonyl carbon (acting as an electrophile) allows for a range of reaction pathways.

Nucleophilic Reactions at the Carboxyl Group

The most common nucleophilic reactions involving 2-(3,4-Dichlorophenyl)propanoic acid occur at the electrophilic carbonyl carbon of the carboxyl group. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

A primary example is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. chemguide.co.ukchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. chemguide.co.ukcerritos.edu To drive the reaction toward the product (the ester), the alcohol is often used in excess. commonorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic alcohol. cerritos.edu

Another key nucleophilic substitution is the formation of amides . The direct reaction with an amine is often difficult as the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid first, facilitating the attack by the amine nucleophile. jackwestin.com

The carboxylic acid can also be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a highly effective electrophile and can readily react with various nucleophiles (alcohols, amines) to form esters and amides, respectively. commonorganicchemistry.com

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires excess alcohol to maximize yield. cerritos.educommonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | A milder alternative for acid-sensitive substrates. commonorganicchemistry.com |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Coupling agent is used to overcome the formation of unreactive carboxylate salts. jackwestin.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Creates a highly reactive intermediate for further substitutions. commonorganicchemistry.com |

Electrophilic Reactions on the Aromatic Ring

The dichlorophenyl ring can undergo electrophilic aromatic substitution, although it is significantly deactivated by the electron-withdrawing effects of the two chlorine atoms. The chlorine atoms are ortho, para-directing substituents, while the propanoic acid side chain acts as a meta-director. In this compound, the positions available for substitution are 2, 5, and 6. The directing effects of the existing substituents are as follows:

The C3-Chloro group directs incoming electrophiles to positions 2 and 5.

The C4-Chloro group directs incoming electrophiles to positions 2 and 6.

The C1-propanoic acid group directs to position 5.

Oxidative and Reductive Transformations in Solution

Reductive Transformations

The carboxylic acid functional group is at a high oxidation state and can be reduced. The most common transformation is the reduction to a primary alcohol, yielding 2-(3,4-Dichlorophenyl)propan-1-ol. This requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, like diethyl ether, as LiAlH₄ reacts violently with water. chemguide.co.uk Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds via an intermediate aldehyde, which is immediately reduced further to the primary alcohol and cannot be isolated. chemguide.co.uklibretexts.org

Another potential reductive pathway is reductive amination, where the carboxylic acid reacts with an amine in the presence of a reducing agent to form a new, more substituted amine. rsc.org

Oxidative Transformations

The carboxylic acid group is resistant to further oxidation under normal conditions. However, under specific and often harsh conditions, carboxylic acids can undergo oxidative decarboxylation, where the carboxyl group is removed and released as carbon dioxide. jackwestin.comlibretexts.org For instance, the Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with bromine to yield an organobromide with one less carbon atom. libretexts.org For this compound, this would theoretically produce 1-bromo-1-(3,4-dichlorophenyl)ethane. The aromatic ring, being electron-deficient due to the chlorine substituents, is also generally resistant to oxidation.

Photochemical Reaction Mechanisms and Product Elucidation

Upon irradiation with UV light, this compound is expected to undergo sequential dechlorination. The excitation of the molecule to a higher electronic state can lead to the homolytic cleavage of a C-Cl bond, generating a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent to form a dechlorinated product. This process can occur stepwise, leading to a mixture of products.

| Product Name | Formation Pathway |

|---|---|

| 2-(3-Chlorophenyl)propanoic acid | Loss of the chlorine atom at the C4 position. |

| 2-(4-Chlorophenyl)propanoic acid | Loss of the chlorine atom at the C3 position. |

| 2-Phenylpropanoic acid | Loss of both chlorine atoms. |

The exact product distribution and reaction quantum yields would depend on various factors, including the irradiation wavelength, solvent, and presence of oxygen or other radical scavengers.

Studies on Rearrangement Reactions and Transition State Analysis

There is a lack of specific experimental studies in the surveyed literature concerning rearrangement reactions of this compound. However, based on its functional group, the potential for certain classic rearrangement reactions can be discussed theoretically.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. If this compound were first converted to its corresponding acyl chloride and then to an acyl azide (via reaction with sodium azide), this derivative could potentially undergo a Curtius rearrangement. The resulting isocyanate, 1-(3,4-dichlorophenyl)ethyl isocyanate, could then be trapped with water to yield 1-(3,4-dichlorophenyl)ethanamine (B1306573) or with an alcohol to form a carbamate.

Wolff Rearrangement : This rearrangement is the key step in the Arndt-Eistert synthesis, a method for converting a carboxylic acid into its next higher homologue. The process would involve converting this compound to its acyl chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing the Wolff rearrangement (using heat, light, or a silver catalyst) to form a ketene (B1206846). The ketene could then be trapped with a nucleophile like water to produce 3-(3,4-dichlorophenyl)butanoic acid.

These potential pathways are speculative and would require experimental validation. Transition state analysis for such reactions would involve complex computational studies to determine the energy barriers and geometries of the intermediate states, which have not been reported for this specific compound.

Advanced Analytical Chemistry for Research and Characterization

Chromatographic Method Development for Complex Matrices

Chromatography is a cornerstone for the separation and analysis of 2-(3,4-Dichlorophenyl)propanoic acid from intricate mixtures. The development of robust methods is crucial for achieving accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly suitable for this purpose. pensoft.netpensoft.net In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. pensoft.netpensoft.net

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. It is often acidified, for instance with formic acid or by using a phosphate (B84403) buffer, to suppress the ionization of the carboxylic acid group. nih.govpensoft.netpensoft.net This ensures better retention on the non-polar column and improved peak shape. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex sample. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, such as 225 nm or 230 nm. nih.govpensoft.netpensoft.net

Table 1: Typical HPLC Parameters for the Analysis of Phenylpropanoic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer pH 3.0 or 0.1% formic acid) | nih.govpensoft.netpensoft.net |

| Elution Mode | Isocratic or Gradient | nih.govpensoft.net |

| Flow Rate | 1.0 mL/min | nih.govpensoft.net |

| Column Temperature | 30-40 °C | pensoft.netpensoft.netchiraltech.com |

| Detection | UV at 225-230 nm | nih.govpensoft.netpensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of compounds in a sample. jmchemsci.comnih.gov For carboxylic acids like this compound, which are polar and have low volatility, a derivatization step is typically required prior to GC analysis. nih.govalsenvironmental.co.uk This process converts the analyte into a more volatile and less polar derivative. A common method is esterification, for example, through pentafluorobenzylation. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.govplantsjournal.com The column, often coated with a non-polar stationary phase like VF-5MS, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nist.gov The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the compound. jmchemsci.complantsjournal.com

Table 2: General GC-MS Parameters for Analysis of Derivatized Acidic Herbicides

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Required to increase volatility (e.g., esterification) | nih.govalsenvironmental.co.uk |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | plantsjournal.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.gov |

| Oven Program | Temperature ramp (e.g., initial 60°C, ramp to 280°C) | nih.govnist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Detection | Mass Spectrometer (MS) scanning a specific m/z range | plantsjournal.com |

Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. Chiral separation can be achieved using chromatographic techniques, primarily HPLC. nih.gov

One common approach is the use of a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a variety of chiral compounds. nih.gov Another method involves adding a chiral selector to the mobile phase. nih.govresearchgate.net Cyclodextrins, like hydroxypropyl-β-cyclodextrin, are often used for this purpose. nih.govresearchgate.net The selector forms transient diastereomeric inclusion complexes with the enantiomers of the analyte, which have different stabilities, leading to their separation on a standard achiral column. nih.govresearchgate.net The success of the separation depends on factors such as the type of chiral selector, the mobile phase composition, pH, and temperature. nih.gov For instance, studies on chlorophenylpropanoic acids have shown that the position of the chlorine substituent on the phenyl ring significantly influences the enantiorecognition and separation efficiency. nih.govresearchgate.net

Table 3: Approaches for Chiral Separation of Phenylpropanoic Acids

| Technique | Chiral Selector/Stationary Phase | Principle | Reference |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based Chiral Stationary Phases (e.g., cellulose or amylose derivatives) | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the chiral stationary phase. | nih.gov |

| Chiral HPLC | Cyclodextrin-based Chiral Stationary Phases (e.g., permethylated α-cyclodextrin) | Formation of diastereomeric inclusion complexes with different stabilities. | nih.gov |

| Countercurrent Chromatography | Chiral mobile phase additive (e.g., Hydroxypropyl-β-cyclodextrin) | Formation of diastereomeric complexes in the liquid phase, leading to different partitioning between two immiscible liquid phases. | nih.govresearchgate.net |

| Chiral SFC | Anion exchanger CSPs (e.g., Quinine-based) | Ion-pairing between the protonated selector and the anionic analyte, along with other intermolecular interactions. | chiraltech.com |

Spectroscopic Research for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are essential for confirming the molecular structure of this compound and for monitoring its formation or transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. pearson.com

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, several distinct signals are expected. The proton of the carboxylic acid (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.orgnagwa.com The protons on the dichlorophenyl ring will appear in the aromatic region (approximately 7.0-7.6 ppm). Due to their different electronic environments, they will show a characteristic splitting pattern. The proton at C5 (between the two chlorine atoms) will be a doublet, the proton at C2 will be a doublet of doublets, and the proton at C6 will be a doublet. The methine proton (–CH–) alpha to the carbonyl group is expected to be a quartet due to coupling with the three protons of the adjacent methyl group, appearing around 3.7-4.0 ppm. The methyl protons (–CH₃) will appear as a doublet around 1.5 ppm, split by the single methine proton. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with a chemical shift expected in the range of 170-180 ppm. libretexts.org The carbons of the aromatic ring will resonate between approximately 128 and 135 ppm. The carbons directly bonded to chlorine (C3 and C4) will have their chemical shifts influenced by the electronegativity of the chlorine atoms. The aliphatic carbons, the methine carbon (–CH–) and the methyl carbon (–CH₃), will appear in the upfield region of the spectrum, typically around 45 ppm and 18 ppm, respectively. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Splitting Pattern | Carbon Assignment | Predicted δ (ppm) |

| -COOH | 10.0 - 12.0 | Broad Singlet | C=O | 170 - 180 |

| Aromatic H | 7.0 - 7.6 | Multiplets/Doublets | Aromatic C-Cl | 130 - 135 |

| -CH- | 3.7 - 4.0 | Quartet | Aromatic C-H | 128 - 132 |

| -CH₃ | ~1.5 | Doublet | -CH- | ~45 |

| -CH₃ | ~18 |

Note: Predicted values are based on analogous structures. libretexts.orgdocbrown.infodocbrown.inforsc.org

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk The initial step is the formation of a molecular ion ([M]⁺•), which for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (218 g/mol , considering the major isotopes ³⁵Cl). uni.lu The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M, M+2, and M+4. researchgate.net

The molecular ion is often unstable and undergoes fragmentation. chemguide.co.ukchim.lu For this compound, several key fragmentation pathways can be predicted based on the structure of carboxylic acids and aromatic compounds:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the cleavage of the bond next to the carbonyl group, leading to the loss of a •COOH radical (45 Da), resulting in a fragment ion at m/z 173. libretexts.orglibretexts.org

Loss of a hydroxyl radical: The loss of •OH (17 Da) can also occur, yielding an acylium ion [M-17]⁺ at m/z 201. libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon can lead to the formation of the dichlorophenyl-ethyl ion or the loss of an ethyl radical.

McLafferty Rearrangement: While less common for this specific structure, this rearrangement is a possibility for some carboxylic acids.

Fragmentation of the aromatic ring: The dichlorophenyl moiety itself can fragment, leading to characteristic ions.

Table 5: Predicted Major EI-MS Fragment Ions for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 218/220/222 | [C₉H₈Cl₂O₂]⁺• (Molecular Ion) | - | uni.lu |

| 201/203/205 | [C₉H₇Cl₂O]⁺ | •OH | libretexts.orgmiamioh.edu |

| 173/175/177 | [C₈H₇Cl₂]⁺ | •COOH | libretexts.orglibretexts.org |

| 145/147 | [C₆H₃Cl₂]⁺ | C₂H₄ + COOH• | docbrown.infonih.gov |

| 45 | [COOH]⁺ | C₈H₇Cl₂• | chim.ludocbrown.info |

Note: m/z values are based on the ³⁵Cl and ³⁷Cl isotopes.

Hyphenated Analytical Techniques for Trace Analysis

For the detection and quantification of this compound at trace levels, especially in complex matrices, hyphenated analytical techniques are indispensable. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a sensitive detection method, most commonly mass spectrometry (MS). acs.orgnih.gov This combination provides both high resolving power and high specificity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as carboxylic acids. lcms.cznih.gov In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) column would be used for separation. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be employed. In this mode, the [M-H]⁻ ion is selected and fragmented, and specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy. diva-portal.org For acidic herbicides with similar structures, LC-MS/MS methods have achieved limits of quantification in the low ng/L range in water samples. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. researchgate.net To make this compound amenable to GC analysis, a derivatization step is typically required to increase its volatility. nih.gov This often involves converting the carboxylic acid group into a less polar and more volatile ester, for example, through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification. usherbrooke.canih.gov

Once derivatized, the analyte is separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. GC-MS can offer very high resolution and is well-suited for the analysis of complex mixtures. researchgate.net

Table 2: Typical Hyphenated Analytical Techniques for the Trace Analysis of Phenylpropanoic Acid Derivatives

| Technique | Separation Mode | Column Example | Mobile Phase/Carrier Gas | Ionization | Detection Mode |

| LC-MS/MS | Reversed-Phase HPLC | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Gradient of water (with 0.1% formic acid) and acetonitrile | ESI (-) | MRM |

| GC-MS | Capillary GC | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | EI | Full Scan / SIM |

Note: This table presents representative parameters. Actual conditions would need to be optimized for the specific analysis of this compound.

Environmental Fate, Transport, and Degradation Research

Abiotic Degradation Pathways and Kinetics

No specific data on the photodegradation mechanisms, kinetics, or transformation products for 2-(3,4-dichlorophenyl)propanoic acid were found. Studies on other compounds, like 2,4-D, indicate that photodegradation can occur, sometimes accelerated by catalysts like TiO2 or in photo-Fenton systems, leading to products such as 2,4-dichlorophenol (B122985) and subsequent ring-cleavage products. nih.govnih.govresearchgate.net However, the specific pathways for this compound remain uninvestigated.

There is no available research detailing the hydrolysis or oxidation processes for this compound in aqueous environments. The propanoic acid side chain is generally stable to hydrolysis. scholaris.ca In contrast, the ester forms of related phenoxy herbicides readily hydrolyze to the parent acid, a process that is not applicable here. researchgate.net Oxidation processes, often driven by hydroxyl radicals in advanced oxidation processes (AOPs), have been studied for compounds like 2,4-D, but not for this compound. researchgate.net

Biotic Transformation and Biodegradation Studies

No studies documenting the microbial degradation of this compound in either soil or aquatic systems could be located. Research on the herbicide 2,4-D shows it is readily degraded by a wide range of soil microorganisms, with half-lives that can be as short as a few days depending on environmental conditions. wikipedia.orgjuniperpublishers.com The degradation of another related compound, 3,4-dichloropropionanilide (Propanil), involves the cleavage of the propionic acid moiety, which is then catabolized via β-oxidation. nih.gov A similar pathway for the side chain of this compound is plausible but has not been experimentally confirmed.

As no biodegradation studies for this compound are available, no microbial metabolites or specific enzymes involved in its degradation have been identified. For the extensively studied 2,4-D, degradation typically begins with the removal of the side chain to form 2,4-dichlorophenol, followed by hydroxylation to form a catechol, and subsequent ring cleavage by dioxygenase enzymes. juniperpublishers.comresearchgate.net The initial steps for this compound would necessarily be different due to its chemical structure, likely involving initial oxidation of the propanoic acid side chain or the aromatic ring.

Environmental Mobility and Persistence Assessment

A specific assessment of the environmental mobility and persistence for this compound cannot be provided due to the absence of data. Key parameters used to assess mobility and persistence, such as the soil adsorption coefficient (Koc), field dissipation rates, and degradation half-lives, have not been published for this compound. For comparison, the mobility of 2,4-D is known to be influenced by soil pH and organic matter content, and it is generally considered to have low to moderate persistence in soil under aerobic conditions. wikipedia.orgresearchgate.net Without experimental data, any assessment for this compound would be purely speculative.

Remediation Strategies for Environmental Contamination

Due to the potential for environmental contamination by chlorophenoxy herbicides, various remediation strategies have been developed and investigated. These approaches aim to remove or detoxify these compounds from soil and water.

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. Research has identified several bacterial strains capable of degrading Dichlorprop. For instance, a study revealed a synergistic microbial consortium, with key degraders from the Sphingobium and Sphingopyxis genera, that was effective in degrading racemic Dichlorprop. nih.gov A strain of Sphingobium sp., designated L3, was isolated and shown to completely degrade 30 mg/L of Dichlorprop within 12 hours. nih.gov The enantioselective degradation of Dichlorprop, where one enantiomer is degraded faster than the other, is a common observation in bioremediation studies, with the S-enantiomer often being preferentially degraded. nih.gov

Phytoremediation, the use of plants to clean up contaminated environments, is another promising strategy. Plants can take up, transform, and degrade organic pollutants. While specific studies on the phytoremediation of this compound are limited, research on related compounds like 2,4-dichlorophenol (a potential degradation product) has shown that plants, including wild-type and transgenic tobacco, can effectively remove these contaminants from solution. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com AOPs are considered highly effective for the degradation of persistent organic pollutants like chlorophenoxy herbicides.

Several AOPs have been evaluated for the degradation of the related compound 2,4-D. nih.gov These include ozonation, photocatalysis, and Fenton and photo-Fenton processes. nih.gov A review of these technologies found that ozonation in a plasma system could achieve 99.8% degradation of 2,4-D in 30 minutes. nih.gov Photocatalytic and photo-Fenton processes also demonstrated high degradation and mineralization efficiencies. nih.gov

Electrochemical oxidation is another AOP that has shown promise. A study on the removal of 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) using electrochemically generated aluminum hydroxides achieved a maximum removal efficiency of 93.0% at a neutral pH. rsc.orgresearchgate.net The process was found to be spontaneous and endothermic. rsc.org

These advanced technologies offer powerful tools for the detoxification of water contaminated with persistent herbicides. mdpi.commdpi.com

Table 3: Efficiency of Different Advanced Oxidation Processes for the Degradation of 2,4-D

| AOP System | Degradation Efficiency (%) | Mineralization Efficiency (%) | Reference |

|---|---|---|---|

| Ozonation (O₃/plasma) | 99.8 (in 30 min) | Not specified | nih.gov |

| Photocatalysis (blue TiO₂ nanotube arrays/UV) | 97 | 79.67 | nih.gov |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 100 | 98 | nih.gov |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the herbicidal activity and related biochemical and agronomic research for the chemical compound This compound .

The provided search results and available databases predominantly contain information on structurally related but distinct herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid). These compounds belong to the phenoxyalkanoic acid class of herbicides, which contain an ether linkage between the phenyl ring and the carboxylic acid side chain. This structural difference is critical and prevents the direct application of their known herbicidal mechanisms, structure-activity relationships, and other biological data to this compound, which is a phenylpropanoic acid.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the specific sections and subsections of the requested outline for "this compound." Constructing such an article would require extrapolation from unrelated compounds, which would be scientifically unsound and misleading.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for the subject compound.

Biochemical and Agronomic Research Non Human Organism Focus

Plant Metabolism and Residue Dynamics

Metabolite Profiling and Conjugation in Plant Tissues

Further research specifically investigating the environmental fate and plant interactions of 2-(3,4-Dichlorophenyl)propanoic acid is required before a comprehensive and accurate article on these topics can be written.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as 2-(3,4-dichlorophenyl)propanoic acid, at the atomic and electronic levels. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and reactivity without the need for empirical data.

Conformational Analysis and Energetics

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.orglibretexts.org The stability of a molecule is inversely related to its potential energy; a lower potential energy corresponds to higher stability. libretexts.org

For this compound, the key dihedral angles determining its conformation are the rotation around the bond connecting the chiral carbon to the dichlorophenyl ring and the rotation of the carboxylic acid group. mdpi.com Different conformations, such as staggered and eclipsed, arise from these rotations. organicchemistrytutor.comyoutube.com The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced steric hindrance and torsional strain. libretexts.orgorganicchemistrytutor.com

Table 1: Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (Cα-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche | 60° | 0.80 | 20 |

| Eclipsed | 0° | 5.00 | 5 |

Note: This table is illustrative and provides a hypothetical energy profile for different conformers of a molecule like this compound based on general principles of conformational analysis.

Reactivity Descriptors and Reaction Pathway Prediction

Quantum chemical calculations can also predict the chemical reactivity of a molecule through various reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scilit.comirjweb.comnih.govresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A smaller gap generally indicates higher reactivity. mdpi.com

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. irjweb.com

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system, calculated as -(I + A) / 2. scilit.com

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ² / (2η). scilit.com

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. organicchemistrytutor.com These descriptors are essential for predicting reaction pathways. By understanding the electron-donating and electron-accepting regions of this compound, its interactions with other chemical species can be anticipated.

Table 2: Calculated Reactivity Descriptors for a Representative Arylpropanoic Acid

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: This table presents typical values for reactivity descriptors of an arylpropanoic acid, calculated using DFT methods. The specific values for this compound would require dedicated computational studies.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can be applied to understand its interactions with biological systems and to explore its conformational landscape.

Ligand-Target Interactions (Non-Human Biological Systems)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. nih.govresearchgate.netnih.govtechnologynetworks.commdpi.com This technique is instrumental in drug discovery and in understanding the mechanism of action of various compounds. In the context of non-human biological systems, docking studies could elucidate the potential of this compound to interact with enzymes or receptors in organisms such as bacteria, fungi, or insects.

For instance, studies on similar arylpropanoic acids have utilized molecular docking to investigate their binding to enzymes like cyclooxygenases (COX) in non-human species or to other relevant protein targets. nih.govmdpi.com The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies of this compound with non-human targets are not widely reported, the methodology remains a powerful tool for hypothesis generation in ecotoxicology and for the development of species-specific agents.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and the transitions between different conformations. nih.govnih.gov

For this compound, MD simulations can be used to sample a wide range of its possible conformations in different environments, such as in a vacuum, in water, or in a lipid bilayer. nih.gov This is particularly important for flexible molecules, as the biologically active conformation may not be the lowest energy conformer in a vacuum. Enhanced sampling techniques, such as replica-exchange MD, can be employed to overcome energy barriers and explore a broader conformational space. mdpi.com The resulting trajectories can be analyzed to identify the most populated conformational clusters and to understand how the molecule's shape and properties change over time.

Predictive Models for Environmental Fate and Ecotoxicity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to estimate the properties of chemicals based on their molecular structure. epa.govepa.gov These models are particularly valuable for assessing the environmental fate and ecotoxicity of compounds for which experimental data is scarce.

The environmental fate of a chemical refers to its transport, transformation, and degradation in the environment. Current time information in Edmonton, CA. For this compound, its persistence in soil, water, and air, as well as its potential to bioaccumulate in organisms, can be predicted using models like the PBT (Persistence, Bioaccumulation, and Toxicity) Profiler developed by the U.S. Environmental Protection Agency (EPA). epa.gov Such models use the chemical's structure to estimate properties like its half-life in different environmental compartments and its bioconcentration factor (BCF) in fish.

Ecotoxicity, the harmful effect of a substance on a whole ecosystem, can be predicted using models like the Ecological Structure-Activity Relationship (ECOSAR) program. epa.govepa.gov ECOSAR estimates the toxicity of a chemical to aquatic organisms, such as fish, invertebrates, and algae, based on its chemical class and physical-chemical properties like the octanol-water partition coefficient (log Kow). epa.gov For chlorinated aromatic compounds, these models can provide crucial information for risk assessment. Current time information in Edmonton, CA.

Table 3: Hypothetical ECOSAR Predictions for this compound

| Organism | Endpoint | Duration | Predicted Toxicity (mg/L) |

|---|---|---|---|

| Fish | LC50 | 96 h | 15.2 |

| Daphnid | LC50 | 48 h | 8.5 |

| Green Algae | EC50 | 96 h | 3.1 |

Note: This table presents hypothetical ecotoxicity predictions for this compound based on the ECOSAR methodology for chlorinated aromatic acids. Actual predictions would require running the specific compound through the ECOSAR software.

Emerging Applications and Advanced Materials Science Integration

Derivatization for Polymer and Advanced Material Synthesis

The carboxylic acid functionality serves as a versatile anchor for integrating 2-(3,4-Dichlorophenyl)propanoic acid into larger and more complex systems, such as polymers, or for attaching it to the surfaces of various materials.

Theoretically, this compound can be transformed into monomers suitable for creating specialty polymers like polyesters and polyamides through established polymerization reactions. researchgate.netiscientific.orgrsc.orgnih.gov

Polyester (B1180765) Synthesis: The carboxylic acid group can undergo esterification with diols. To enhance reactivity, it can be converted into an acyl chloride or a methyl ester prior to polymerization. The inclusion of the dichlorophenyl group as a pendant moiety in the resulting polyester chain is anticipated to bestow unique characteristics, such as enhanced thermal stability, inherent flame retardancy, and a higher refractive index.

Table 1: Potential Monomer Derivatives of this compound and their Polymerization Potential (This table is illustrative and based on established chemical principles, as specific research data for this compound is not available in the searched literature.)

| Monomer Derivative | Co-reactant | Polymer Type | Potential Properties Influenced by Dichlorophenyl Group |

| 2-(3,4-Dichlorophenyl)propanoyl chloride | Diamine | Polyamide | Thermal stability, flame resistance, solubility |

| Methyl 2-(3,4-Dichlorophenyl)propanoate | Diol | Polyester | Refractive index, mechanical strength, hydrophobicity |

The carboxylic acid group of this compound provides a means to chemically anchor the molecule onto the surfaces of a wide array of materials, such as metals, metal oxides, and various nanomaterials, including silica (B1680970) nanoparticles. researchgate.netmdpi.com This surface modification can be employed to tailor the material's surface properties.

This process typically involves the formation of a covalent bond or a stable adsorbed layer through the reaction of the carboxylic acid with reactive surface groups, like the silanol (B1196071) (Si-OH) groups present on silica surfaces. researchgate.netuu.nl Once attached, the dichlorophenyl portion of the molecule would constitute the new surface, likely increasing its hydrophobicity and altering its adhesive and interactive properties. Such modifications could be advantageous for developing water-repellent coatings or for improving the interfacial compatibility in composite materials.

Despite these possibilities, specific studies that detail the functionalization of any given surface or nanomaterial with this compound and provide a characterization of the modified material's properties are not found in the reviewed scientific literature.

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The paradigm of chemical and drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design of novel compounds, significantly reducing the time and cost associated with traditional research and development. mdpi.comnih.gov

Future research on 2-(3,4-Dichlorophenyl)propanoic acid and its derivatives would benefit immensely from the application of AI/ML. Machine learning algorithms, such as Support Vector Machines (SVM) and Deep Neural Networks (DNN), can be trained on datasets of related compounds to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.commdpi.com These models could predict the biological activities, physicochemical properties (like solubility and logP), and potential toxicities of novel analogues of this compound before they are synthesized. crimsonpublishers.com

Table 1: Application of Machine Learning Models in Chemical Research

| Machine Learning Model | Application in Chemical Discovery | Potential Use for this compound |

|---|---|---|

| Support Vector Machine (SVM) | Classifying molecular properties; predicting biological activity. mdpi.commdpi.com | Predicting whether new derivatives will have herbicidal activity. |

| Deep Neural Networks (DNN) | Analyzing complex, high-dimensional data; predicting toxicity. crimsonpublishers.com | Building a model to forecast the environmental persistence of analogues. |

| Generative Adversarial Networks (GANs) | Designing novel molecular structures with desired properties. crimsonpublishers.com | Generating new structures based on the this compound scaffold with enhanced target specificity. |

| Inductive Logic Programming (ILP) | Modeling structure-activity relationships to yield understandable rules. researchgate.net | Defining the key structural features required for the biological activity of its derivatives. |

Development of Novel Analytical Probes for In Situ Environmental Monitoring

The potential presence of this compound in the environment, either as a principal compound or a degradation product, necessitates the development of sensitive and selective methods for its detection. Future research should focus on creating novel analytical probes for real-time, in situ monitoring, moving beyond traditional laboratory-based techniques. mdpi.com

Fluorescent probes are a highly attractive option due to their operational simplicity, high sensitivity, and potential for real-time visualization. nih.gov Research could focus on designing a probe where the fluorescence is "turned on" or "turned off" upon specific interaction with this compound. This could be achieved by synthesizing a fluorophore-quencher system that is cleaved or conformationally altered upon binding to the target molecule. The design of the recognition unit would be critical, tailored to selectively bind the dichlorophenyl and propanoic acid moieties. nih.gov

Electrochemical sensors offer another promising avenue, providing a cost-effective, portable, and robust tool for environmental analysis. researchgate.net A future direction involves fabricating electrodes modified with nanocatalysts or molecularly imprinted polymers that exhibit high affinity and electrocatalytic activity towards this compound. This would enable its sensitive and selective quantification in complex matrices like soil and water.

Table 2: Performance Goals for Novel Analytical Probes

| Parameter | Description | Target for Future Probes |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Low micromolar (µM) to nanomolar (nM) range. nih.govresearchgate.net |

| Selectivity | The ability to detect the target analyte in the presence of other similar compounds. | High selectivity against other chlorophenoxy acids and common environmental interferents. |

| Response Time | The time taken for the sensor to produce a stable signal after exposure to the analyte. | Near-instantaneous to a few minutes for rapid field analysis. |

| Portability | The ease with which the analytical system can be transported and used on-site. | Development of handheld or deployable sensor systems. |

Sustainable Synthesis and Environmental Remediation Innovations

Aligning chemical manufacturing with the principles of green chemistry is a critical goal for modern science. rsc.org Future research should investigate sustainable synthesis routes for this compound that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. rsc.org This could involve exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations under mild conditions, or employing novel solvent systems that are less harmful to the environment. For instance, processes could be designed to replace traditional organic solvents with water or recyclable alternatives. google.com

In parallel, developing effective remediation strategies for this compound and its relatives is essential. The persistence of chlorinated aromatic compounds in the environment is a known issue. researchgate.net Research into the environmental fate of this compound will inform the development of targeted remediation technologies. Promising areas for investigation include:

Microbial Degradation: Identifying and engineering microorganisms (bacteria or fungi) that can use this compound as a carbon source, breaking it down into less harmful substances. researchgate.net

Advanced Oxidation Processes (AOPs): Utilizing powerful oxidizing agents like ozone or hydroxyl radicals, generated via processes like photo-Fenton or ozonation, to chemically degrade the compound in contaminated water. researchgate.net

Electrokinetic Remediation: Applying low-intensity direct current through contaminated soil to mobilize and remove charged pollutants like this compound, a technique shown to be effective for the related 2,4-D herbicide. researchgate.net

Exploration of New Biological Targets and Agro-Technological Applications (Non-Human)

The structural similarity of this compound to known phenoxy herbicides, such as 2,4-D and Dichlorprop, suggests potential activity as a plant growth regulator. wikipedia.orgnih.gov These herbicides function as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds. researchgate.net A key future research direction is to determine if this compound exhibits similar auxinic activity and to identify its specific biological targets within plant cells.

Investigating its effect on plant protein synthesis, cell division, and ethylene (B1197577) production could clarify its mode of action. researchgate.net This research could lead to the development of new, potentially more selective or effective herbicides. Computational approaches, such as molecular docking and target prediction platforms, can be used to screen the compound against known protein structures to identify potential binding targets in plants and other non-human organisms like fungi or nematodes. nih.gov

Beyond herbicidal activity, the unique substitution pattern of the dichlorophenyl ring might confer novel biological properties. Research could explore its potential as an antifungal agent or for other agro-technological uses. Screening the compound against a panel of plant pathogens could reveal new opportunities for crop protection. The synthesis and evaluation of derivatives could lead to scaffolds with optimized activity and selectivity for specific agricultural applications. nih.govmdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2-(3,4-Dichlorophenyl)propanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions using substituted phenyl precursors. For example:

- Hydrazone Formation : Reacting 3,4-dichlorophenyl-thiazole derivatives with propanoic acid hydrazides under acidic conditions yields E/Z isomers. RP-HPLC (C18 column) is used for isomer separation, achieving purities >95% .

- Thiazole Coupling : Substituted thiazoles are coupled with propanoic acid derivatives via hydrazone linkages. Reaction conditions (e.g., solvent, temperature) influence stereoisomer ratios. For instance, Z-isomers often dominate (63% yield) under optimized conditions .

Q. Table 1: Representative Synthetic Conditions

| Derivative | Reactants | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 10b | 4b + HNO₃ | 24 hrs | 20% (E), 63% (Z) | 95–96% |

| 10c | Phenylpropanoic acid | 18 hrs | 50% (E), 25% (Z) | 96–98% |

Q. How is purity and structural integrity validated post-synthesis?

- Methodological Answer :

- Chromatography : RP-HPLC with trifluoroacetic acid (TFA)-modified mobile phases resolves isomers (e.g., tR = 10.09 min for E-isomers) .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., aromatic protons at δ 7.81–6.85 ppm). HRMS validates molecular weights (e.g., [M+Na]<sup>+</sup> = 516.97550 for C19H12Cl2N4O6S) .

Advanced Research Questions

Q. How are discrepancies in biological activity data resolved for derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., nitro vs. hydroxyl groups) on the phenyl ring alters interactions with targets like eIF4E/eIF4G. For example, 11c (4-hydroxy-3-nitrophenyl derivative) shows enhanced binding affinity compared to 10b .

- Computational Modeling : Docking simulations (e.g., using AutoDock Vina) correlate steric/electronic effects of 3,4-dichlorophenyl groups with activity .

- Dose-Response Analysis : EC50 values are compared across derivatives to identify outliers caused by assay variability .

Q. What strategies optimize synthetic yield of stereoisomers?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomers due to stabilization of transition states .

- Catalysis : Acid catalysts (e.g., HCl) accelerate hydrazone formation but may require neutralization to prevent decomposition .

- Chromatographic Optimization : Gradient elution (30–100% ACN/water) improves isomer resolution, reducing co-elution artifacts .

Q. How do researchers evaluate skin absorption risks in laboratory handling?

- Methodological Answer :

- Dermal Permeability Assays : Franz diffusion cells with synthetic membranes quantify absorption rates. For analogs like 3-(2,4-dichlorophenyl)propanoic acid, logP = 2.64 suggests moderate lipid solubility, increasing skin penetration risk .

- PPE Protocols : Acid-resistant gloves (e.g., nitrile) and indirect-vent goggles are mandated during synthesis to mitigate exposure .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the carcinogenicity of dichlorophenylpropanoic acid derivatives?

- Methodological Answer :

- Species-Specific Toxicity : Rodent studies may overestimate carcinogenicity due to metabolic differences (e.g., cytochrome P450 activity) .

- Dose Dependency : Low-dose in vitro assays (IC50 > 100 µM) often lack translational relevance, while high-dose in vivo studies show hepatotoxicity .

- Impurity Interference : Residual solvents (e.g., DMSO) in biological assays can artifactually modulate activity, requiring LC-MS validation .

Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.